

Discovery and synthesis of Lumigolix

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Compound of Interest

Compound Name: Lumigolix

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An In-depth Technical Guide to the Discovery and Synthesis of Relugolix (TAK-385)

Introduction

Relugolix, also known as TAK-385, is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It represents a significant advancement in the treatment of hormone-sensitive conditions by directly blocking the GnRH receptor in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This mechanism of action leads to a rapid and profound suppression of downstream sex hormones, such as testosterone in men and estrogen in women.[4][5] Developed by Takeda Pharmaceutical Company, Relugolix has been approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[2][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Relugolix for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Relugolix is chemically described as 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea.[1][7][8]

Property	Value
IUPAC Name	1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea[2]
CAS Number	737789-87-6[2][7]
Molecular Formula	C29H27F2N7O5S[2][7]
Molar Mass	623.64 g·mol ⁻¹ [2]
Appearance	Crystalline solid[7]

Discovery and Structure-Activity Relationship (SAR)

The discovery of Relugolix stemmed from the optimization of a previously identified thieno[2,3-d]pyrimidine-2,4-dione derivative, sufugolix.[1][9] The primary goals of the optimization process were to reduce cytochrome P450 (CYP) inhibitory activity and enhance in vivo GnRH antagonistic activity.[1][9]

Researchers at Takeda focused on synthetic modifications at the 5 and 3 positions of the thieno[2,3-d]pyrimidine-2,4-dione ring.[1][10] Computational modeling played a crucial role in guiding these modifications.[1] This led to the identification of compound 16b, later named Relugolix (TAK-385), which demonstrated highly potent and orally active GnRH antagonism.[1][9]

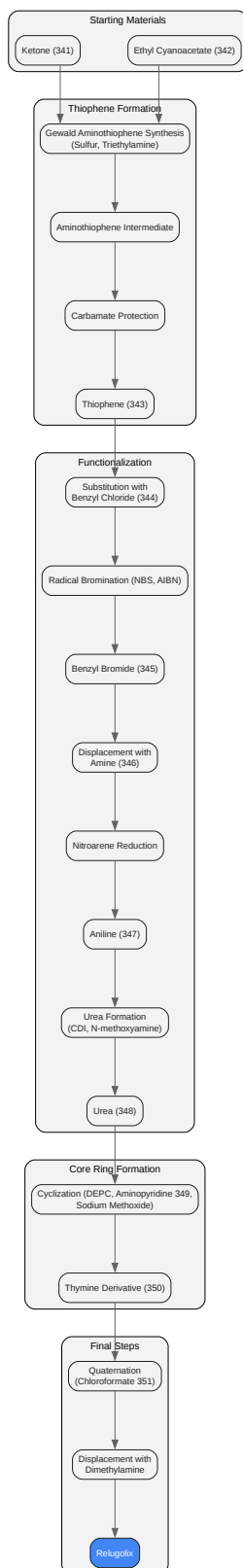
Relugolix exhibits high affinity for the human and monkey GnRH receptors, with IC₅₀ values of 0.33 nM and 0.32 nM, respectively.[3][7] It is highly selective for these receptors over the rat GnRH receptor (IC₅₀ = 9,800 nM).[7] Further screening against a panel of 134 other enzymes and receptors at a concentration of 10 µM showed no significant off-target activity, highlighting its specificity.[7]

Synthesis of Relugolix

The synthesis of Relugolix involves a multi-step process, with a key early step being the Gewald aminothiophene synthesis.[1][6] While various specific routes have been patented, a

representative discovery chemistry route is outlined below.[6]

Synthetic Workflow



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Caption: Synthetic workflow for Relugolix.

Detailed Experimental Protocols

Step 1: Gewald Aminothiophene Synthesis The synthesis commences with the reaction of a suitable ketone (341) and ethyl cyanoacetate (342) in the presence of elemental sulfur and a base such as triethylamine.[6] This multi-component reaction, known as the Gewald aminothiophene synthesis, forms the core aminothiophene ring structure.[6]

Step 2: Protection and Functionalization The amino group of the resulting thiophene is protected, for instance, as an ethyl carbamate, to yield thiophene (343).[6] This intermediate then undergoes substitution with a benzyl chloride derivative (344), followed by radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to produce the benzyl bromide (345).[6]

Step 3: Side Chain Introduction and Urea Formation The bromide is displaced with an appropriate amine (346), and a subsequent reduction of a nitroarene group yields aniline (347).[6] This aniline is then reacted with 1,1'-carbonyldiimidazole (CDI) and N-methoxyamine to form the urea moiety (348).[6]

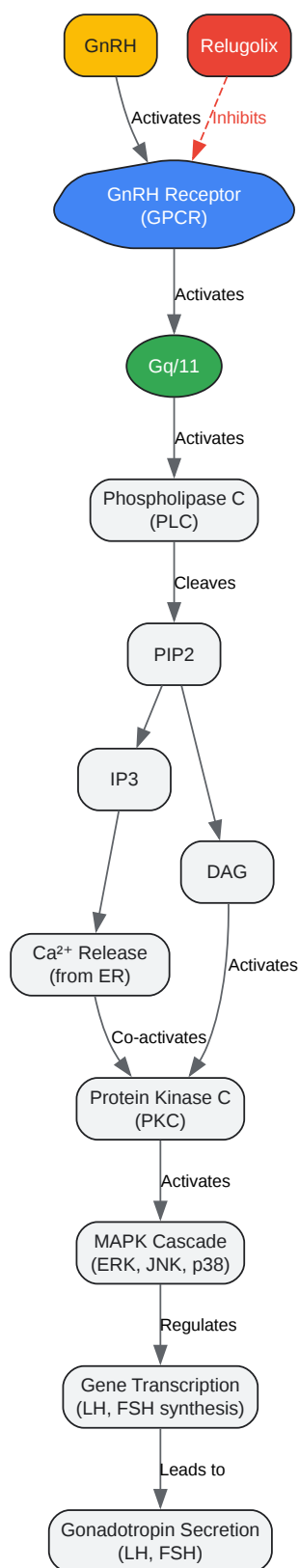
Step 4: Cyclization and Final Steps A cyclization reaction mediated by diethylpyrocarbonate (DEPC) in the presence of an aminopyridine (349), followed by treatment with sodium methoxide, generates the thieno[2,3-d]pyrimidine-2,4-dione (thymine derivative 350).[6] The final steps involve quaternation of a tertiary amine within the molecule, followed by displacement with dimethylamine to yield Relugolix.[6] The overall yield for the final two steps is reported to be 44%.[6]

Mechanism of Action

Relugolix is a potent antagonist of the GnRH receptor.[2][5] The binding of GnRH to its receptor on pituitary gonadotrophs triggers a signaling cascade that leads to the synthesis and secretion of LH and FSH.[11] Relugolix competitively binds to these receptors, thereby inhibiting the action of endogenous GnRH.[5] This leads to a rapid and sustained decrease in the circulating levels of LH and FSH.

The reduction in gonadotropins, in turn, suppresses the production of sex hormones by the gonads. In men, this results in a decrease in testosterone to castrate levels, which is the therapeutic goal in the management of androgen-sensitive prostate cancer.[5] In women, the suppression of LH and FSH leads to a reduction in estrogen and progesterone production, which is beneficial in treating hormone-dependent conditions like uterine fibroids and endometriosis.[4][5]

GnRH Receptor Signaling Pathway



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Caption: GnRH receptor signaling pathway and antagonism by Relugolix.

Clinical Efficacy and Safety

Relugolix has been evaluated in several large-scale clinical trials for various indications. The following tables summarize the key quantitative data from these studies.

Efficacy in Advanced Prostate Cancer (HERO Study)

The HERO study was a Phase 3, randomized, open-label trial comparing the efficacy and safety of oral Relugolix with leuprolide acetate in men with advanced prostate cancer.

Endpoint	Relugolix (n=624)	Leuprolide Acetate (n=308)	Statistical Significance
Sustained Castration Rate (Week 5-48)	96.7%	88.8%	Superiority (p < 0.0001)
Castration Rate at Day 4	56.0%	0%	Superiority (p < 0.0001)
Profound Castration (<20 ng/dL) at Day 15	78.4%	1.0%	Superiority (p < 0.0001)
PSA Response at Day 15	79.4%	19.8%	Superiority (p < 0.0001)

Efficacy in Endometriosis-Associated Pain (SPIRIT 1 & 2 Studies)

The SPIRIT 1 and 2 studies were replicate Phase 3 trials evaluating the efficacy and safety of Relugolix combination therapy (Relugolix 40 mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg) versus placebo in women with endometriosis-associated pain.

Endpoint (at Week 24)	Relugolix Combination Therapy	Placebo	Statistical Significance
Dysmenorrhea Responder Rate	75%	27-30%	p < 0.001
Non-Menstrual Pelvic Pain Responder Rate	59-66%	40-41%	p < 0.001

Safety and Tolerability

The safety profile of Relugolix has been well-characterized. The most common adverse events are consistent with the suppression of sex hormones.

Adverse Event	Relugolix (Prostate Cancer)	Relugolix Combination Therapy (Endometriosis)
Hot Flashes	Common	Common
Fatigue	Common	-
Constipation	Common	-
Diarrhea	Common	-
Arthralgia	Common	-
Headache	-	Common
Decreased Bone Mineral Density	A known risk	Mitigated by add-back therapy
Major Adverse Cardiovascular Events (MACE)	2.9% (vs 6.2% for leuprolide)	-

Key Experimental Protocols

HERO Study (Advanced Prostate Cancer)

Objective: To evaluate the efficacy and safety of oral Relugolix versus leuprolide acetate in men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.

Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.

Patient Population: Men with histologically or cytologically confirmed prostate cancer who were candidates for at least one year of androgen deprivation therapy.

Treatment Regimen:

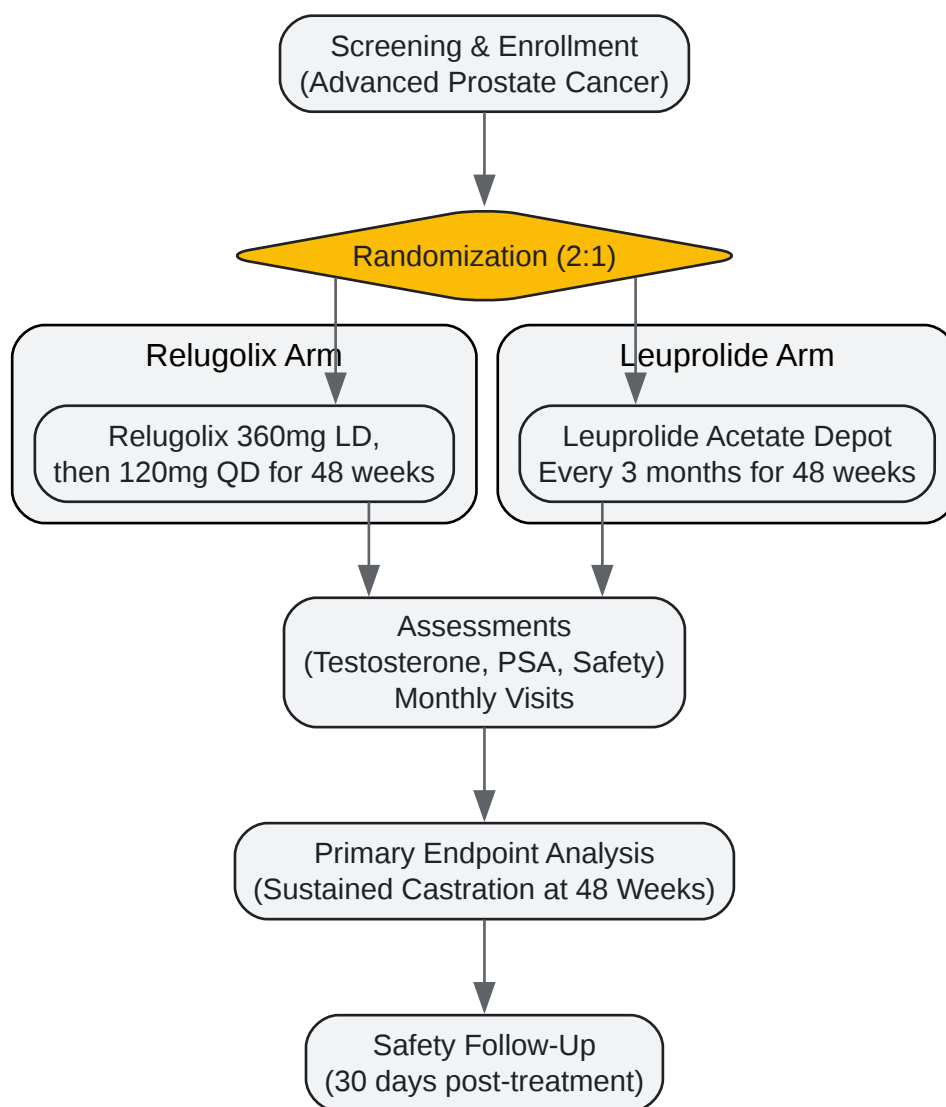
- **Relugolix Arm:** A single 360 mg loading dose of Relugolix on day 1, followed by 120 mg orally once daily for 48 weeks.
- **Leuprolide Acetate Arm:** Leuprolide acetate 22.5 mg (or 11.25 mg in Japan and Taiwan) administered as a subcutaneous depot injection every 3 months for 48 weeks.

Primary Endpoint: Sustained castration rate, defined as the cumulative probability of achieving and maintaining serum testosterone levels < 50 ng/dL from day 29 through week 48.

Key Secondary Endpoints:

- Castration rates on day 4 and day 15.
- Profound castration rates (< 20 ng/dL) on day 15.
- Prostate-specific antigen (PSA) response rate at day 15.
- Testosterone recovery in a subset of patients after discontinuation of treatment.

Experimental Workflow: HERO Study



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Caption: Workflow of the HERO clinical trial.

SPIRIT 1 & 2 Studies (Endometriosis)

Objective: To evaluate the efficacy and safety of Relugolix, with and without low-dose hormonal add-back therapy, compared to placebo in women with endometriosis-associated pain.

Study Design: Two replicate, international, Phase 3, randomized, double-blind, placebo-controlled studies.

Patient Population: Approximately 600 women per trial, aged 18 to 50, with a laparoscopically or laparotomically confirmed diagnosis of endometriosis.

Treatment Regimens (24 weeks):

- Group A: Relugolix 40 mg once daily co-administered with low-dose hormonal add-back therapy (1 mg estradiol / 0.5 mg norethindrone acetate).
- Group B: Relugolix 40 mg once daily monotherapy for 12 weeks, followed by Relugolix 40 mg with add-back therapy for an additional 12 weeks.
- Group C: Placebo once daily.

Co-Primary Efficacy Endpoints:

- Proportion of women with a clinically meaningful reduction in dysmenorrhea (menstrual pain) without an increase in analgesic use.
- Proportion of women with a clinically meaningful reduction in non-menstrual pelvic pain without an increase in analgesic use.

Key Secondary Endpoints:

- Change in overall pelvic pain.
- Change in dyspareunia (painful intercourse).
- Change in impact of pain on daily functioning.
- Change in bone mineral density.

Conclusion

Relugolix (TAK-385) is a significant therapeutic innovation, offering the first oral GnRH receptor antagonist for the treatment of advanced prostate cancer and providing a new oral treatment option for uterine fibroids and endometriosis. Its discovery was the result of a targeted medicinal chemistry effort to optimize a lead compound, resulting in a molecule with high potency, selectivity, and oral bioavailability. The synthesis of Relugolix is a complex process

involving key steps such as the Gewald aminothiophene synthesis and a subsequent cyclization to form the core heterocyclic structure.

Extensive clinical evaluation has demonstrated the superior efficacy of Relugolix in rapidly and sustainably suppressing sex hormones compared to standard-of-care injectable GnRH agonists in prostate cancer. In endometriosis, Relugolix combination therapy has shown significant reductions in both menstrual and non-menstrual pelvic pain. The safety profile is well-characterized and consistent with its mechanism of action. This guide provides a detailed technical overview that should serve as a valuable resource for professionals in the field of drug development and research.

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